2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane
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Description
2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C17H24O2 and its molecular weight is 260.377. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 7-oxabicyclo[221]heptane derivatives, have been used in fragment-based drug discovery (FBDD), where they interact with various molecular targets .
Mode of Action
It’s known that the 7-oxabicyclo[221]heptane framework can undergo directed Pd-catalysed β-(hetero)arylation . This process results in arylated products with complete diastereoselectivity .
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways in the context of drug discovery .
Pharmacokinetics
It’s known that compounds with a high fraction of sp3-hybridised carbon content (fsp3) like this one are more likely to exhibit high aqueous solubility, and by extension, may have high bioavailability .
Result of Action
Similar compounds have been shown to cause genotoxic effects, inducing bacterial sos response and oxidative effects .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by various factors, including pressure .
Properties
IUPAC Name |
1-methyl-2-phenylmethoxy-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-13(2)17-10-9-16(3,19-17)15(11-17)18-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXSAWQBLHRAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.